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molecular formula C12H15N3O B8563402 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol

4-(4-[1,2,3]Triazol-1-yl-butyl)phenol

Cat. No. B8563402
M. Wt: 217.27 g/mol
InChI Key: HYZAILJIFSSVKC-UHFFFAOYSA-N
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Patent
US06716863B2

Procedure details

1-[4-(4-benzyloxyphenyl)butyl]-1H-1,2,3-triazole (0.38 g) was dissolved in methanol (7.6 ml); 10% palladium carbon (0.1 g) was added, followed by vigorous stirring in a hydrogen atmosphere for 14 hours. The catalyst was filtered off; the filtrate was concentrated to dryness under reduced pressure to yield the titled compound (0.268 g) as a crystalline powder.
Name
1-[4-(4-benzyloxyphenyl)butyl]-1H-1,2,3-triazole
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][N:19]2[CH:23]=[CH:22][N:21]=[N:20]2)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>CO.[C].[Pd]>[N:19]1([CH2:18][CH2:17][CH2:16][CH2:15][C:12]2[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=2)[CH:23]=[CH:22][N:21]=[N:20]1 |f:3.4|

Inputs

Step One
Name
1-[4-(4-benzyloxyphenyl)butyl]-1H-1,2,3-triazole
Quantity
0.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCCCN1N=NC=C1
Name
Quantity
7.6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium carbon
Quantity
0.1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC=C1)CCCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.268 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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